3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazine group and at position 6 with a furan-2-yl moiety. The sulfonyl group enhances metabolic stability and electronic modulation, while the 3-fluoro-4-methoxy substitution on the phenyl ring balances lipophilicity and polarity. The furan-2-yl group contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-27-17-6-4-14(13-15(17)20)29(25,26)24-10-8-23(9-11-24)19-7-5-16(21-22-19)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIFOCKSXZPQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides in the presence of a base.
Formation of the pyridazine ring: This can be synthesized through the cyclization of appropriate hydrazines with diketones or other suitable precursors.
Attachment of the furan ring: This step involves the coupling of the furan ring to the pyridazine ring using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Pyridazine Derivatives
- Target Compound : Pyridazine core with sulfonyl-piperazine and furan substituents.
- : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine lacks the sulfonyl group and furan, instead featuring a chloro substituent and a 2-fluorophenylpiperazine. This reduces metabolic stability compared to the sulfonylated target compound .
- : 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine shares the sulfonyl-piperazine group but uses a pyrazole substituent instead of furan. Pyrazole’s nitrogen atoms may enhance hydrogen bonding in target interactions .
Imidazopyridazines
Piperazine Modifications
- Target Compound : The 3-fluoro-4-methoxyphenyl group on the sulfonyl-piperazine provides steric and electronic effects distinct from analogs.
- : The 2,4-difluorophenylsulfonyl group increases lipophilicity compared to the target’s 3-fluoro-4-methoxy substitution, which may affect membrane permeability .
Heterocyclic Substituents at Position 6
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring, a pyridazine ring, and a furan ring, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure is characterized by:
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
- Pyridazine Ring : Imparts distinct electronic properties that influence reactivity.
- Furan Ring : Enhances the compound's ability to engage with biological targets through unique steric and electronic characteristics.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Sulfonamide : Reaction of piperazine with sulfonyl chloride derivatives.
- Pyridazine Formation : Cyclization reactions involving pyridazine precursors.
- Furan Integration : Introduction of the furan moiety through electrophilic substitution or cycloaddition reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as:
- Enzymes : It may inhibit or modulate enzyme activity, particularly those involved in metabolic pathways.
- Receptors : The compound can act as an antagonist or agonist at various neurotransmitter receptors, potentially influencing neurochemical signaling.
Experimental studies are needed to elucidate the precise molecular pathways affected by this compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against different bacterial strains. In vitro studies show promising results against Gram-positive and Gram-negative bacteria, suggesting it may serve as a lead candidate for antibiotic development.
Neuropharmacological Effects
Similar compounds have demonstrated potential as monoamine oxidase (MAO) inhibitors. For instance, derivatives with similar piperazine structures have been shown to selectively inhibit MAO-B, offering therapeutic prospects for treating neurodegenerative diseases like Alzheimer's .
Cytotoxicity Studies
Cytotoxicity assays using healthy fibroblast cell lines (e.g., L929) reveal that while some derivatives exhibit cytotoxic effects at higher concentrations, this compound shows lower toxicity profiles, indicating its potential safety in therapeutic applications .
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| MAO Inhibition | Selective MAO-B inhibitor | |
| Cytotoxicity | Low toxicity in fibroblast cells |
Case Studies
-
Antimicrobial Efficacy Study
- A study assessed the antimicrobial efficacy of related pyridazine compounds against clinical isolates of bacteria. The results indicated that compounds structurally similar to this compound inhibited bacterial growth significantly at concentrations ranging from 5 to 50 µg/mL.
-
Neuropharmacological Assessment
- In a neuropharmacological study, derivatives were screened for MAO inhibition. Compounds similar to this compound were found to exhibit IC50 values as low as 0.013 µM for MAO-B, indicating strong potential for treating neurodegenerative disorders.
Q & A
Basic Research Questions
What are the key considerations for synthesizing 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine?
The synthesis involves multi-step reactions, including sulfonylation of the piperazine ring and coupling of the furan-pyridazine moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization ensure ≥95% purity .
- Characterization : Use -/-NMR to confirm sulfonyl group attachment and furan-pyridazine connectivity .
How can researchers confirm the structural integrity of this compound?
Combined spectroscopic and chromatographic methods are essential:
- NMR : -NMR detects aromatic protons (δ 6.5–8.5 ppm for furan and pyridazine), while -NMR verifies fluorophenyl groups .
- HPLC-MS : Quantify purity (>98%) and validate molecular weight (e.g., [M+H] at m/z ~475) .
- X-ray crystallography : Resolves ambiguities in sulfonyl-piperazine geometry .
What biological screening assays are suitable for initial evaluation?
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Microbial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
How can reaction conditions be optimized to improve yield in sulfonylation steps?
-
Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling .
-
pH control : Maintain pH 7–8 with triethylamine to prevent hydrolysis of sulfonyl intermediates .
-
Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) .
-
Table: Yield optimization under varying conditions
Solvent Temp (°C) Catalyst Yield (%) DMF 80 None 62 DMSO 80 DMAP 78 THF 60 EtN 55
How to address discrepancies in reported biological activities (e.g., cytotoxicity vs. antimicrobial effects)?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 37°C) .
- Dose-response curves : Test across 4-log concentrations (0.1–100 µM) to identify off-target effects .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., EGFR dependency) .
What strategies enhance metabolic stability for in vivo studies?
- Structural modifications : Replace labile groups (e.g., methoxy → trifluoromethyl) to reduce CYP450 metabolism .
- Prodrug design : Introduce ester moieties at the pyridazine N-2 position for sustained release .
- Plasma stability assays : Incubate with mouse plasma (37°C, 24 hr) and quantify degradation via LC-MS .
How to resolve regioselectivity challenges in piperazine substitution?
- Protecting groups : Use Boc (tert-butoxycarbonyl) to direct sulfonylation to the N-4 position .
- DFT calculations : Predict electronic preferences for substitution sites (e.g., Mulliken charges on piperazine N atoms) .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediates .
Data Analysis & Methodological Challenges
How to interpret conflicting spectroscopic data for sulfonyl-piperazine conformers?
- Variable temperature NMR : Detect rotamers by acquiring spectra at –40°C to slow interconversion .
- 2D NOESY : Identify spatial proximity between sulfonyl oxygen and adjacent protons .
- Comparative crystallography : Overlay X-ray structures of analogs to identify common conformers .
What computational tools predict SAR for furan-pyridazine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
